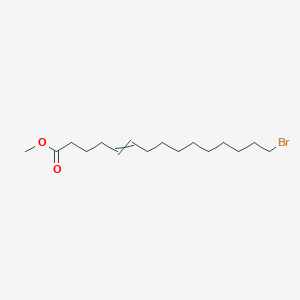

Methyl 15-bromopentadec-5-enoate

Description

Propriétés

Numéro CAS |

918905-75-6 |

|---|---|

Formule moléculaire |

C16H29BrO2 |

Poids moléculaire |

333.30 g/mol |

Nom IUPAC |

methyl 15-bromopentadec-5-enoate |

InChI |

InChI=1S/C16H29BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h6,8H,2-5,7,9-15H2,1H3 |

Clé InChI |

WMQXZSZBCRJTRD-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CCCC=CCCCCCCCCCBr |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods

Synthesis from Methyl 15-hydroxypentadecanoate

One of the prominent methods for synthesizing methyl 15-bromopentadec-5-enoate involves the bromination of methyl 15-hydroxypentadecanoate using triphenyl phosphine and N-bromosuccinimide (NBS). The detailed procedure is as follows:

Reagents :

- Methyl 15-hydroxypentadecanoate (7.9 g)

- Triphenyl phosphine (15.3 g)

- Anhydrous dimethylformamide (55 mL)

- N-bromosuccinimide (NBS)

-

- Combine methyl 15-hydroxypentadecanoate and triphenyl phosphine in anhydrous dimethylformamide.

- Slowly add N-bromosuccinimide dropwise to the mixture while maintaining a temperature of approximately 55°C for one hour.

- Quench the reaction using a dilute hydrochloric acid solution followed by extraction with methanol.

This method typically yields this compound with satisfactory purity levels, although the yield can vary based on reaction conditions.

Alternative Synthetic Routes

Grignard Reaction Approach

Another method to prepare methyl esters involves the use of Grignard reagents derived from brominated alkenes:

Analyse Des Réactions Chimiques

Types de réactions

Le 15-bromo-pentadéc-5-énoate de méthyle subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être remplacé par d'autres nucléophiles tels que l'hydroxyde (OH-), l'amine (NH2-) ou le thiolate (RS-).

Réactions d'addition : La double liaison dans la chaîne pentadéc-5-énoate peut participer à des réactions d'addition avec des réactifs comme l'hydrogène (H2), les halogènes (Br2, Cl2) et les halogénures d'hydrogène (HBr, HCl).

Réactions d'oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réactifs et conditions courantes

Substitution : Hydroxyde de sodium (NaOH) en solution aqueuse ou alcoolique.

Addition : Gaz hydrogène (H2) avec un catalyseur au palladium (Pd/C) pour l'hydrogénation ; brome (Br2) dans le tétrachlorure de carbone (CCl4) pour l'halogénation.

Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre.

Principaux produits formés

Substitution : Formation de 15-hydroxy-pentadéc-5-énoate de méthyle, de 15-amino-pentadéc-5-énoate de méthyle ou de 15-thio-pentadéc-5-énoate de méthyle.

Addition : Formation de 15-bromo-16-chloro-pentadécane de méthyle ou de 15,16-dibromo-pentadécane de méthyle.

Oxydation : Formation d'acide 15-bromo-pentadécanoïque ou de 15-bromo-pentadécanone.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 15-bromo-pentadéc-5-énoate de méthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les membranes cellulaires ou les enzymes, entraînant une perturbation des processus cellulaires. L'atome de brome peut former des liaisons covalentes avec des sites nucléophiles dans les protéines ou l'ADN, ce qui peut entraîner des effets antimicrobiens. La double liaison dans la chaîne pentadéc-5-énoate peut également participer à des réactions qui modifient l'activité du composé.

Mécanisme D'action

The mechanism of action of methyl 15-bromopentadec-5-enoate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to disruption of cellular processes. The bromine atom can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial effects. The double bond in the pentadec-5-enoate chain can also participate in reactions that modify the compound’s activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

While direct experimental data is unavailable, the following hypothetical comparisons can be made with structurally related compounds:

Table 1: Comparison of Methyl 15-Bromopentadec-5-enoate with Analogous Compounds

Key Differences:

Chain Length and Bromine Position: The C15 chain and terminal bromine in this compound may confer unique steric effects compared to shorter brominated esters (e.g., Methyl 12-bromododecanoate). Terminal halogens often enhance nucleophilic substitution reactivity.

Double Bond Position :

- The C5 double bond could influence rigidity and oxidation stability compared to unsaturated esters like methyl oleate (C9 double bond) .

Applications: Unlike methyl palmitoleate (used in biofuels) , the bromine in this compound may make it more suitable for synthesizing bioactive molecules or flame retardants.

Activité Biologique

Overview of Methyl 15-bromopentadec-5-enoate

This compound is a fatty acid derivative that possesses unique structural features, including a bromine atom and a double bond in its carbon chain. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

Biological Activity

1. Antimicrobial Properties

this compound has been studied for its antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the bromine atom may enhance its reactivity and contribute to its antimicrobial efficacy.

2. Anti-inflammatory Effects

Research indicates that fatty acid derivatives can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or by influencing lipid metabolism.

3. Cytotoxic Activity

Some studies suggest that compounds with long-chain fatty acids can induce cytotoxic effects in cancer cells. This compound may have selective toxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with an MIC of 50 µg/mL. |

| Study B | Showed reduction in TNF-alpha production in macrophages treated with 100 µM of the compound. |

| Study C | Indicated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 30 µM. |

The mechanisms by which this compound exerts its biological effects may include:

- Membrane Disruption : The amphiphilic nature of fatty acid derivatives can disrupt microbial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Cell Signaling : It may influence signaling pathways related to inflammation and apoptosis.

Q & A

Q. How should researchers address ethical concerns when publishing datasets with irreproducible results for this compound?

- Methodological Answer : Disclose all experimental variables (e.g., humidity, light exposure) and instrument settings in supplementary materials. Use the FINER5 framework to assess if the study meets feasibility and novelty criteria. If results remain irreproducible, propose hypotheses (e.g., trace metal catalysis) for future investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.